Decane-d22
Overview
Description
It is a fully deuterated alkane with the molecular formula CD3(CD2)8CD3 and a molecular weight of 164.42 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Decane-d22, with the molecular formula CD3(CD2)8CD3 , is a deuterated compound. It is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are therefore the atomic nuclei in the sample being studied, which interact with the magnetic field during NMR analysis.
Mode of Action
In NMR spectroscopy, this compound interacts with its targets (atomic nuclei) by aligning the spin of its deuterium atoms with the magnetic field. When radiofrequency energy is applied, these spins are flipped. The energy absorbed during this process is detected and used to generate an NMR spectrum . This spectrum provides detailed information about the structure and properties of the sample.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the sample being studied. Instead, it serves as a non-reactive tracer that can be used to study the behavior of similar non-deuterated compounds in various biochemical pathways .
Result of Action
The primary result of this compound’s action is the generation of an NMR spectrum. This spectrum can provide researchers with valuable information about the sample’s molecular structure and environment . For example, in a study of the interaction of decane and tetradecane with self-assemblies formed of 1-palmitoyl-2-oleoyl-sn-glycero-phosphoethanolamine (POPE), this compound was used to obtain detailed NMR data .
Action Environment
The efficacy and stability of this compound in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the specific settings of the NMR spectrometer . Proper storage of this compound is also crucial to maintain its stability and ensure accurate results .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decane-d22 is typically synthesized through the catalytic exchange of hydrogen atoms in decane with deuterium atoms. This process involves the use of a deuterium gas (D2) atmosphere and a suitable catalyst, such as platinum or palladium, under high temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale catalytic exchange reactors. The process is optimized to achieve high isotopic purity, often exceeding 99% deuterium incorporation . The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Decane-d22, like other alkanes, primarily undergoes combustion reactions. In the presence of sufficient oxygen, it burns to form water and carbon dioxide . The general reaction is as follows:
2C10D22+31O2→20CO2+22D2O
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions are less common for this compound due to its saturated nature, but it can be reduced using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens (e.g., chlorine or bromine) under ultraviolet light to form deuterated haloalkanes.
Major Products Formed
The major products formed from these reactions include deuterated carbon dioxide (CO2), deuterated water (D2O), and various deuterated haloalkanes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Decane-d22 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This compound is used as a solvent or reference standard in NMR spectroscopy due to its deuterium content, which provides a clear and distinct signal.
Mass Spectrometry: It is used as an internal standard in mass spectrometry to help identify and quantify other compounds.
Biological Studies: This compound is used in studies involving lipid membranes and protein-lipid interactions, as it can mimic the behavior of natural alkanes while providing distinct isotopic labeling.
Industrial Applications: It is used in the calibration of analytical instruments and in the development of new materials and chemical processes.
Comparison with Similar Compounds
Decane-d22 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Hexane-d14: A deuterated form of hexane with 14 deuterium atoms.
Octane-d18: A deuterated form of octane with 18 deuterium atoms.
Dodecane-d26: A deuterated form of dodecane with 26 deuterium atoms.
These compounds share similar applications in scientific research but differ in their molecular structure and degree of deuteration. This compound is particularly valuable for studies requiring a fully deuterated alkane.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosadeuteriodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOQZVSQGTUSAI-DNYWURFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369766 | |
Record name | Decane-d22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-29-8 | |
Record name | Decane-d22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Decan-D22 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.